Methyl 2-(piperidin-4-ylthio)acetate
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Overview
Description
Methyl 2-(piperidin-4-ylthio)acetate is an organic compound that features a piperidine ring, a sulfur atom, and an ester functional group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(piperidin-4-ylthio)acetate typically involves the reaction of piperidine derivatives with thiol-containing compounds under specific conditions. One common method includes the nucleophilic substitution of a halogenated ester with a piperidine-thiol compound . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(piperidin-4-ylthio)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 2-(piperidin-4-ylthio)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(piperidin-4-ylthio)acetate involves its interaction with specific molecular targets. The piperidine ring can bind to various receptors or enzymes, modulating their activity. The sulfur atom may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Methyl 2-(piperidin-4-yl)acetate: Similar structure but lacks the sulfur atom.
Thiophene derivatives: Contain a sulfur atom in a five-membered ring.
Uniqueness
Methyl 2-(piperidin-4-ylthio)acetate is unique due to the presence of both a piperidine ring and a sulfur atom, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15NO2S |
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Molecular Weight |
189.28 g/mol |
IUPAC Name |
methyl 2-piperidin-4-ylsulfanylacetate |
InChI |
InChI=1S/C8H15NO2S/c1-11-8(10)6-12-7-2-4-9-5-3-7/h7,9H,2-6H2,1H3 |
InChI Key |
AVLPFVKIWBCCOE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1CCNCC1 |
Origin of Product |
United States |
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